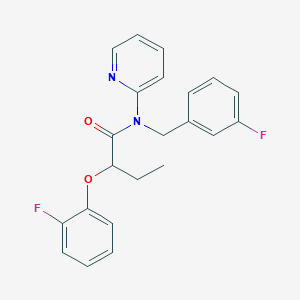
N-(3-fluorobenzyl)-2-(2-fluorophenoxy)-N-(pyridin-2-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-フルオロベンジル)-2-(2-フルオロフェノキシ)-N-(ピリジン-2-イル)ブタンアミドは、ベンジル基とフェノキシ基の両方にフッ素原子を有し、ピリジニル基を含む合成有機化合物です。
製法
合成経路と反応条件
N-(3-フルオロベンジル)-2-(2-フルオロフェノキシ)-N-(ピリジン-2-イル)ブタンアミドの合成は、通常、複数段階のプロセスを伴います。
フルオロベンジル中間体の生成: 最初の段階は、ベンジルクロリドのフッ素化により3-フルオロベンジルクロリドを生成することです。この反応は通常、触媒の存在下でフッ化水素またはフッ素ガスなどのフッ素化剤を用いて行われます。
フルオロフェノキシ中間体の合成: 次の段階は、2-フルオロフェノールの合成であり、続いて適切なアルキル化剤と反応させて2-フルオロフェノキシブタンを生成します。
カップリング反応: 最後の段階は、3-フルオロベンジルクロリドと2-フルオロフェノキシブタンを、水素化ナトリウムまたは炭酸カリウムなどの塩基の存在下でカップリングして、目的の生成物を生成することです。
工業的製造方法
N-(3-フルオロベンジル)-2-(2-フルオロフェノキシ)-N-(ピリジン-2-イル)ブタンアミドの工業的製造は、同様の合成経路を伴う場合がありますが、より大規模に行われます。連続フロー反応器と自動システムの使用により、製造プロセスの効率と収率を高めることができます。
化学反応解析
反応の種類
N-(3-フルオロベンジル)-2-(2-フルオロフェノキシ)-N-(ピリジン-2-イル)ブタンアミドは、以下を含むさまざまな化学反応を受ける可能性があります。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して酸化して、対応する酸化生成物を生成できます。
還元: 還元反応は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を用いて行うことができ、還元誘導体を生成します。
置換: 化合物中のフッ素原子は、求核置換反応を用いて他の官能基で置換することができます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: ジメチルホルムアミド中の水素化ナトリウム。
生成される主な生成物
酸化: カルボン酸またはケトンの生成。
還元: アルコールまたはアミンの生成。
置換: 異なる官能基を持つ誘導体の生成。
科学研究への応用
N-(3-フルオロベンジル)-2-(2-フルオロフェノキシ)-N-(ピリジン-2-イル)ブタンアミドは、いくつかの科学研究に適用されています。
医薬品化学: この化合物は、特に特定の受容体または酵素を標的とする薬剤の開発における、薬剤としての可能性について研究されています。
生物学: 細胞プロセスと経路への影響を調査するために、生物学的調査で使用されます。
材料科学: この化合物は、独自の特性を持つ先進材料の開発における潜在的な用途について研究されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-[(3-fluorophenyl)methyl]-N-(pyridin-2-yl)butanamide typically involves multiple steps, starting with the preparation of the fluorinated phenyl and pyridine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include fluorobenzene derivatives, pyridine derivatives, and various coupling agents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(2-Fluorophenoxy)-N-[(3-fluorophenyl)methyl]-N-(pyridin-2-yl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The fluorinated phenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are typically optimized to achieve the desired transformation with high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of fluorinated derivatives.
科学的研究の応用
2-(2-Fluorophenoxy)-N-[(3-fluorophenyl)methyl]-N-(pyridin-2-yl)butanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It can be employed in the study of biological systems and interactions, particularly in the context of fluorinated compounds.
Industry: It can be used in the development of advanced materials with unique properties, such as enhanced stability and reactivity.
作用機序
N-(3-フルオロベンジル)-2-(2-フルオロフェノキシ)-N-(ピリジン-2-イル)ブタンアミドの作用機序は、受容体や酵素などの特定の分子標的との相互作用を伴います。化合物中のフッ素原子は、これらの標的への結合親和性と選択性を高め、生物学的経路とプロセスの調節につながります。
類似化合物の比較
類似化合物
- N-(3-クロロベンジル)-2-(2-クロロフェノキシ)-N-(ピリジン-2-イル)ブタンアミド
- N-(3-ブロモベンジル)-2-(2-ブロモフェノキシ)-N-(ピリジン-2-イル)ブタンアミド
- N-(3-ヨードベンジル)-2-(2-ヨードフェノキシ)-N-(ピリジン-2-イル)ブタンアミド
独自性
N-(3-フルオロベンジル)-2-(2-フルオロフェノキシ)-N-(ピリジン-2-イル)ブタンアミドは、フッ素原子の存在により独特であり、独特の化学的および生物学的特性を付与します。フッ素原子は、化合物の安定性、親油性、結合親和性を高め、さまざまな用途に適した候補となっています。
類似化合物との比較
Similar Compounds
Similar compounds include other fluorinated phenyl derivatives and pyridine-containing molecules. Examples include:
- 2-(4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl)-5-methoxyphenol
- 3-methyl-6-(3,5-difluorophenyl)imidazo[2,1-b]thiazole
- 3-methyl-6-(3,4,5-trifluorophenyl)imidazo[2,1-b]thiazole
Uniqueness
2-(2-Fluorophenoxy)-N-[(3-fluorophenyl)methyl]-N-(pyridin-2-yl)butanamide is unique due to its specific combination of fluorinated phenyl groups and a pyridine moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C22H20F2N2O2 |
|---|---|
分子量 |
382.4 g/mol |
IUPAC名 |
2-(2-fluorophenoxy)-N-[(3-fluorophenyl)methyl]-N-pyridin-2-ylbutanamide |
InChI |
InChI=1S/C22H20F2N2O2/c1-2-19(28-20-11-4-3-10-18(20)24)22(27)26(21-12-5-6-13-25-21)15-16-8-7-9-17(23)14-16/h3-14,19H,2,15H2,1H3 |
InChIキー |
PLQFTPBRYKCZLC-UHFFFAOYSA-N |
正規SMILES |
CCC(C(=O)N(CC1=CC(=CC=C1)F)C2=CC=CC=N2)OC3=CC=CC=C3F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{3-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide](/img/structure/B11302886.png)

![N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11302908.png)
![1-(3-ethoxyquinoxalin-2-yl)-N-[3-(trifluoromethyl)phenyl]piperidine-3-carboxamide](/img/structure/B11302916.png)
![2-{2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamide](/img/structure/B11302918.png)
![2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B11302923.png)
![2-methyl-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide](/img/structure/B11302925.png)
![1-(1,3-benzodioxol-5-yl)-N-{[5-(4-bromophenyl)furan-2-yl]methyl}methanamine](/img/structure/B11302937.png)
![N-{2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine](/img/structure/B11302938.png)
![N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]-D-valine](/img/structure/B11302940.png)
![N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B11302943.png)
![6-(2,6-dimethylmorpholin-4-yl)-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11302946.png)
![N-(4-fluorophenyl)-2-[1-(furan-2-ylmethyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11302950.png)
![N-(2-fluoro-5-methylphenyl)-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11302954.png)
